3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanenitrile
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Overview
Description
“3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanenitrile” is an organic compound that features a benzodioxole ring and a methoxyphenyl group connected by a propanenitrile chain. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanenitrile” typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Propanenitrile Chain: This step may involve the reaction of the benzodioxole derivative with a suitable nitrile precursor under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methoxybenzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the benzodioxole or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Research may focus on its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
The compound could be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which “3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanenitrile” exerts its effects would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. Molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-3-phenylpropanenitrile: Lacks the methoxy group.
3-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propanenitrile: Methoxy group in a different position.
3-(1,3-Benzodioxol-5-yl)-3-(2-hydroxyphenyl)propanenitrile: Hydroxy group instead of methoxy.
Uniqueness
The presence of the methoxy group in “3-(1,3-Benzodioxol-5-yl)-3-(2-methoxyphenyl)propanenitrile” may confer unique chemical and biological properties, such as increased lipophilicity or altered reactivity.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C17H15NO3/c1-19-15-5-3-2-4-14(15)13(8-9-18)12-6-7-16-17(10-12)21-11-20-16/h2-7,10,13H,8,11H2,1H3 |
InChI Key |
GIHGETKYNSTIDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CC#N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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